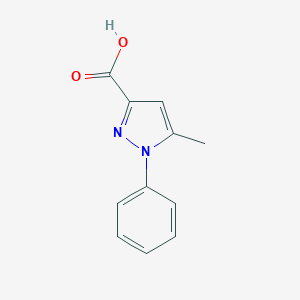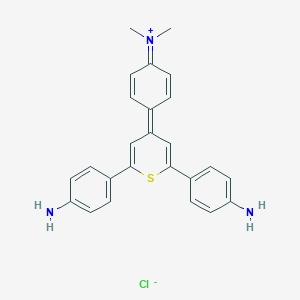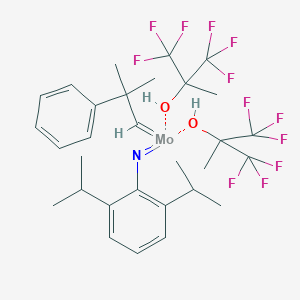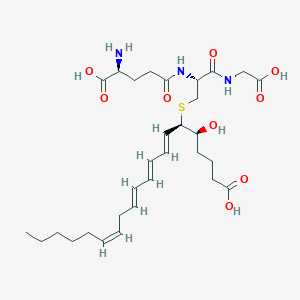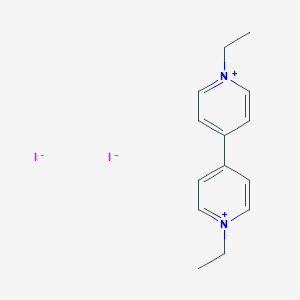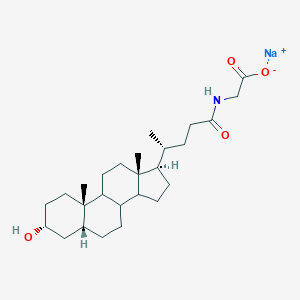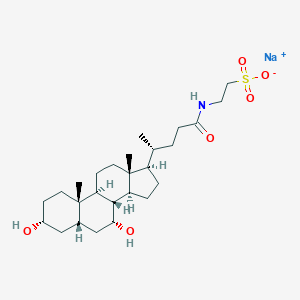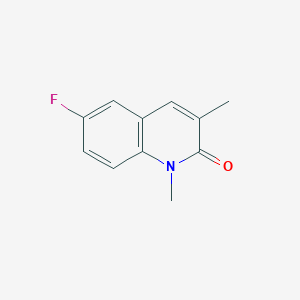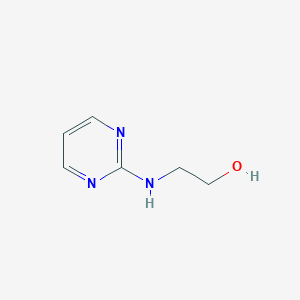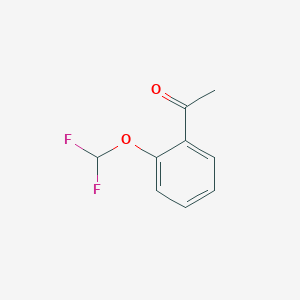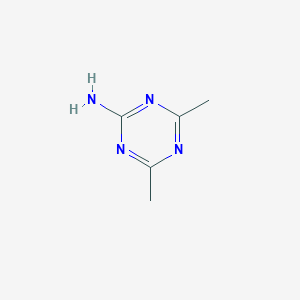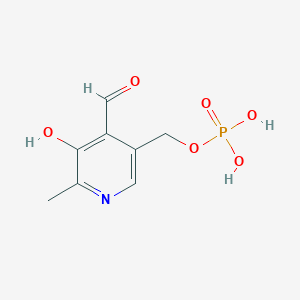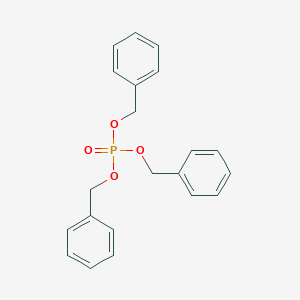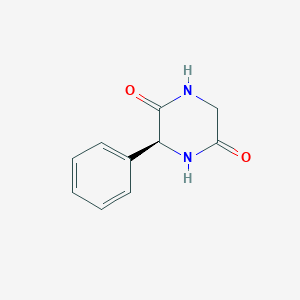![molecular formula C20H21N3O B162746 [1-(3-Methylphenyl)-5-benzimidazolyl]-(1-piperidinyl)methanone CAS No. 451496-96-1](/img/structure/B162746.png)
[1-(3-Methylphenyl)-5-benzimidazolyl]-(1-piperidinyl)methanone
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions of acid hydrazides with aromatic aldehydes under slightly acidic conditions to get the substituted hydrazone derivatives. These are then cyclized in the presence of bromine, acetic acid, and sodium acetate to get the desired product .
Molecular Structure Analysis
The molecular formula of MBPM is C20H21N3O, and it has a molecular weight of 319.4 g/mol. It contains a benzimidazole moiety, which is a bicyclic structure composed of a benzene ring and an imidazole ring .
Scientific Research Applications
Application
Benzimidazoles are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties .
Methods of Application
The benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . Its similarity to natural molecules led to the preparation of derivatives that can be utilized in medicinal chemistry .
Results
Benzimidazoles have a very broad spectrum of biological activities that it treats include antimicrobial, antibiofilm, antifungal, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, anthelmintic, anticoagulant, antiallergic, antiprotozoal, anticonvulsants, anticancer and cytotoxic activities .
2. Antimicrobial Activity of Benzimidazole Derivatives
Application
Benzimidazole derivatives have been synthesized and tested for in vitro antimicrobial activity .
Methods of Application
The synthesis of benzimidazole derivatives involves the benzoylation of substituted phenols under low temperature .
Results
The newly synthesized compounds were tested for in vitro antimicrobial activity by disk diffusion and serial dilution method . Some compounds were revealed as potent compounds among the tested strains .
3. Biological Properties of Bis(benzimidazole) Complexes
Application
Benzimidazoles can mimic properties of DNA bases and show biological activities . They are used for spectral and catalytic properties . Biological activity of benzimidazoles can be tuned and accelerated in coordination compounds .
Methods of Application
The benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . Its similarity to natural molecules led to the preparation of derivatives that can be utilized in medicinal chemistry .
Results
Benzimidazoles have a very broad spectrum of biological activities that it treats include antimicrobial, antibiofilm, antifungal, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, anthelmintic, anticoagulant, antiallergic, antiprotozoal, anticonvulsants, anticancer and cytotoxic activities .
4. Antimicrobial Activity of Benzimidazole Derivatives
Application
Benzimidazole derivatives have been synthesized and tested for in vitro antimicrobial activity .
Methods of Application
The synthesis of benzimidazole derivatives involves the benzoylation of substituted phenols under low temperature .
Results
The newly synthesized compounds were tested for in vitro antimicrobial activity by disk diffusion and serial dilution method . Some compounds were revealed as potent compounds among the tested strains .
5. Biological Properties of Bis(benzimidazole) Complexes
Application
Benzimidazoles can mimic properties of DNA bases and show biological activities . They are used for spectral and catalytic properties . Biological activity of benzimidazoles can be tuned and accelerated in coordination compounds .
Methods of Application
The benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . Its similarity to natural molecules led to the preparation of derivatives that can be utilized in medicinal chemistry .
Results
Benzimidazoles have a very broad spectrum of biological activities that it treats include antimicrobial, antibiofilm, antifungal, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, anthelmintic, anticoagulant, antiallergic, antiprotozoal, anticonvulsants, anticancer and cytotoxic activities .
6. Antimicrobial Activity of Benzimidazole Derivatives
Application
Benzimidazole derivatives have been synthesized and tested for in vitro antimicrobial activity .
Methods of Application
The synthesis of benzimidazole derivatives involves the benzoylation of substituted phenols under low temperature .
Results
The newly synthesized compounds were tested for in vitro antimicrobial activity by disk diffusion and serial dilution method . Some compounds were revealed as potent compounds among the tested strains .
properties
IUPAC Name |
[1-(3-methylphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-15-6-5-7-17(12-15)23-14-21-18-13-16(8-9-19(18)23)20(24)22-10-3-2-4-11-22/h5-9,12-14H,2-4,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNOQZALLOQMPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=NC3=C2C=CC(=C3)C(=O)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Methylphenyl)-5-benzimidazolyl]-(1-piperidinyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



